Cas no 1368572-70-6 (4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amine)

4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amine
- 1368572-70-6
- EN300-1844419
- SCHEMBL15787306
-
- インチ: 1S/C12H18FN/c1-9-8-10(4-5-11(9)13)6-7-12(2,3)14/h4-5,8H,6-7,14H2,1-3H3
- InChIKey: IPLINYIUXOAPAM-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1C)CCC(C)(C)N
計算された属性
- せいみつぶんしりょう: 195.142327740g/mol
- どういたいしつりょう: 195.142327740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844419-0.5g |
4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amine |
1368572-70-6 | 0.5g |
$974.0 | 2023-09-19 | ||
Enamine | EN300-1844419-2.5g |
4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amine |
1368572-70-6 | 2.5g |
$1988.0 | 2023-09-19 | ||
Enamine | EN300-1844419-0.25g |
4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amine |
1368572-70-6 | 0.25g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1844419-5g |
4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amine |
1368572-70-6 | 5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1844419-1g |
4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amine |
1368572-70-6 | 1g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1844419-10.0g |
4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amine |
1368572-70-6 | 10g |
$4914.0 | 2023-06-01 | ||
Enamine | EN300-1844419-0.1g |
4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amine |
1368572-70-6 | 0.1g |
$892.0 | 2023-09-19 | ||
Enamine | EN300-1844419-10g |
4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amine |
1368572-70-6 | 10g |
$4360.0 | 2023-09-19 | ||
Enamine | EN300-1844419-1.0g |
4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amine |
1368572-70-6 | 1g |
$1142.0 | 2023-06-01 | ||
Enamine | EN300-1844419-5.0g |
4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amine |
1368572-70-6 | 5g |
$3313.0 | 2023-06-01 |
4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amine 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amineに関する追加情報
Professional Introduction to 4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amine (CAS No. 1368572-70-6)
4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amine, identified by its CAS number 1368572-70-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a combination of aromatic and aliphatic moieties, has garnered attention due to its structural complexity and potential applications in drug development. The presence of a fluoro substituent on the phenyl ring and the specific arrangement of the amine group contribute to its unique chemical properties, making it a valuable candidate for further exploration in medicinal chemistry.
The structural framework of 4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amine incorporates an aromatic ring with a fluoro atom at the para position relative to a methyl group, which is further substituted at the meta position with another methyl group. This configuration imparts distinct electronic and steric characteristics to the molecule, influencing its reactivity and interactions with biological targets. The amine functionality at the second carbon of the butyl chain adds another layer of complexity, enabling various derivatization strategies that can fine-tune its pharmacological profile.
In recent years, the pharmaceutical industry has seen a surge in interest for compounds containing fluoro substituents due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The fluoro atom, being highly electronegative, can significantly alter the electronic distribution within a molecule, leading to enhanced binding interactions with biological receptors. This property has been leveraged in the design of numerous drugs targeting various therapeutic areas, including oncology, central nervous system disorders, and inflammatory conditions.
The synthesis of 4-(4-fluoro-3-methylphenyl)-2-methylbutan-2-amine presents both challenges and opportunities for synthetic chemists. The introduction of the fluoro group often requires specialized methodologies to ensure regioselectivity and high yields. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the aromatic core efficiently. Additionally, protecting group strategies are frequently utilized to safeguard sensitive functionalities during multi-step syntheses.
The amine group in this compound offers versatility in further chemical modifications. It can be readily converted into various pharmacologically relevant derivatives, such as amides, esters, or ureas, through standard coupling reactions like amide bond formation or urea synthesis. These transformations have been instrumental in generating novel compounds with enhanced pharmacological activity and improved pharmacokinetic profiles.
The potential applications of 4-(4-fluoro-3-methylphenyl)-2-< strong>methylbutan-2-amine strong > extend across multiple therapeutic domains. In oncology research, for instance, fluorinated aromatic compounds have shown promise as kinase inhibitors due to their ability to disrupt aberrant signaling pathways involved in cancer progression. Preclinical studies have demonstrated that such molecules can exhibit potent activity against specific cancer cell lines while maintaining selectivity over normal tissues.
In addition to oncology, this compound has also been explored for its potential in treating central nervous system (CNS) disorders. The lipophilic nature of fluorinated aromatic moieties facilitates blood-brain barrier penetration, making them attractive candidates for developing CNS-targeted therapeutics. Early-stage research suggests that derivatives of 4-(4-fluoro strong >3-methylphenyl)-2-methylbutan strong >2 strong >amine may exhibit neuroprotective or anti>depressant properties.
The inflammatory cascade is another area where fluorinated compounds have shown significant promise. By modulating key inflammatory mediators and signaling pathways, these molecules can potentially alleviate symptoms associated with chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Preclinical models have provided evidence that certain derivatives of this compound can reduce inflammation and promote tissue repair without compromising host immune function.
The development of new synthetic methodologies for fluorinated aromatic compounds remains an active area of research. Advances in flow chemistry and continuous manufacturing have enabled more efficient and scalable production processes for these valuable intermediates. Additionally, computational modeling techniques are being increasingly utilized to predict and optimize the properties of fluorinated molecules before experimental synthesis begins.
In conclusion, 4-(4-fluoro strong >3-methylphenyl)-2-methylbutan strong >2 strong >amine (CAS No. 1368572 strong > em>) represents a fascinating compound with diverse applications in pharmaceutical chemistry. Its unique structural features make it a versatile building block for designing novel therapeutics targeting various diseases. As research continues to uncover new synthetic strategies and pharmacological insights, this compound is poised to play an increasingly important role in drug discovery and development efforts worldwide.
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